molecular formula C29H36N4O3 B2392264 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,5-dimethoxybenzamide CAS No. 946345-97-7

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,5-dimethoxybenzamide

Katalognummer: B2392264
CAS-Nummer: 946345-97-7
Molekulargewicht: 488.632
InChI-Schlüssel: BXULFDZPQIZTMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzamide core substituted with 3,5-dimethoxy groups, an ethyl backbone bearing a 4-(dimethylamino)phenyl group, and a 4-phenylpiperazine moiety. Its structural complexity may influence pharmacokinetics, including blood-brain barrier penetration and metabolic stability.

Eigenschaften

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O3/c1-31(2)24-12-10-22(11-13-24)28(33-16-14-32(15-17-33)25-8-6-5-7-9-25)21-30-29(34)23-18-26(35-3)20-27(19-23)36-4/h5-13,18-20,28H,14-17,21H2,1-4H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXULFDZPQIZTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC(=C2)OC)OC)N3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3,5-dimethoxybenzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a molecular formula of C29H36N4O3C_{29}H_{36}N_{4}O_{3}, featuring multiple functional groups including dimethylamino and phenylpiperazine moieties. These structural elements suggest possible interactions with various biological targets, making it a candidate for drug development.

Synthesis

The synthesis typically involves several steps:

  • Preparation of Intermediates : The initial step includes the formation of 4-(dimethylamino)phenyl and 4-phenylpiperazine intermediates.
  • Coupling Reactions : These intermediates are coupled under controlled conditions to yield the final product.
  • Purification : Techniques such as crystallization and chromatography are employed to ensure purity and yield.

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant activity. For instance:

  • Animal Studies : In a study assessing various compounds in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, several derivatives demonstrated protective effects against seizures at doses of 100 mg/kg and 300 mg/kg .
  • Mechanism : The most potent derivatives were found to bind moderately to neuronal voltage-sensitive sodium channels, indicating a potential mechanism for their anticonvulsant effects.

Anticancer Potential

The compound has also been evaluated for its anticancer properties:

  • Cell Line Studies : In vitro studies on pancreatic cancer (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines revealed that certain derivatives inhibited cell growth effectively at concentrations of 1 to 2 μM .
  • Mechanism of Action : The inhibition of cell colony formation suggests a disruption in cellular proliferation pathways, warranting further investigation into the structure–activity relationship (SAR).

Study 1: Anticonvulsant Efficacy

A study conducted on various analogs of this compound highlighted that:

  • Compounds with higher lipophilicity showed delayed onset but prolonged anticonvulsant action in the MES model.
  • The SAR indicated that modifications to the piperazine moiety significantly affected anticonvulsant efficacy .

Study 2: Anticancer Activity

In another investigation, derivatives were tested on spheroid cultures of Panc-1 cells:

  • Results showed that certain compounds effectively reduced cell viability and disrupted spheroid growth.
  • This suggests potential for further development as anticancer agents targeting specific pathways in cancer cell biology .

Data Tables

CompoundActivity TypeDose (mg/kg)Efficacy Observed
19Anticonvulsant100Effective in MES
20Anticonvulsant300Effective in MES
5kAnticancer1 - 2Inhibited growth

Vergleich Mit ähnlichen Verbindungen

Structural Analysis

  • Piperazine Derivatives : The target compound and compounds include piperazine, a common feature in CNS-targeting drugs. The 4-phenylpiperazine in the target may enhance dopamine receptor affinity, analogous to ’s D3-selective ligand .
  • Substituent Effects :
    • The target’s 3,5-dimethoxy groups contrast with ’s dichlorophenyl substituents. Methoxy groups improve solubility, while chloro groups increase lipophilicity and electron-withdrawing effects .
    • ’s hydroxy group may further enhance solubility but reduce metabolic stability compared to methoxy .
  • Amide vs. Urea Linkages: The target’s amide group (vs.

Pharmacological Implications (Inferred)

  • Receptor Binding: The phenylpiperazine moiety suggests dopamine D2/D3 receptor interactions, similar to ’s selective D3 ligand. The dimethylamino group may modulate serotonin receptor affinity .
  • Solubility vs.

Q & A

Q. How to address inconsistencies in synthetic yields across studies?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) .
  • Real-time monitoring : In situ FTIR or Raman spectroscopy tracks reaction progress to identify bottlenecks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.